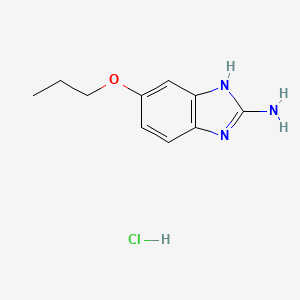
9-Demethoxyethanol-9-propanol Isoacyclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Demethoxyethanol-9-propanol Isoacyclovir is a derivative of Acyclovir, a well-known antiviral medication. This compound is identified by its CAS number 131918-95-1. It is primarily used in the development and validation of analytical methods, as well as in quality control applications for pharmaceutical production .
Preparation Methods
The synthesis of 9-Demethoxyethanol-9-propanol Isoacyclovir involves several steps, starting from the parent compound Acyclovir. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Demethoxylation: Removal of methoxy groups using reagents such as boron tribromide.
Ethanol and propanol substitution: Introduction of ethanol and propanol groups through nucleophilic substitution reactions.
Deprotection: Removal of protecting groups to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
9-Demethoxyethanol-9-propanol Isoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Demethoxyethanol-9-propanol Isoacyclovir has several scientific research applications:
Chemistry: Used in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes simplex virus.
Mechanism of Action
The mechanism of action of 9-Demethoxyethanol-9-propanol Isoacyclovir involves its interaction with viral DNA polymerase. It acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The compound targets the viral DNA polymerase enzyme, which is essential for the replication of viral DNA .
Comparison with Similar Compounds
9-Demethoxyethanol-9-propanol Isoacyclovir can be compared with other derivatives of Acyclovir, such as:
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but used primarily for cytomegalovirus infections.
Famciclovir: A prodrug of Penciclovir, used for the treatment of herpes zoster and genital herpes.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other Acyclovir derivatives .
Properties
CAS No. |
131918-95-1 |
|---|---|
Molecular Formula |
C₈H₁₁N₅O₂ |
Molecular Weight |
209.21 |
Synonyms |
6H-Purin-6-one, 2-amino-1,7-dihydro-7-(3-hydroxypropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Boc)amino]methylamine Hydrochloride](/img/structure/B1145378.png)





